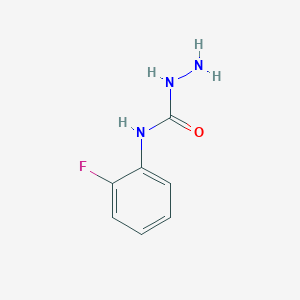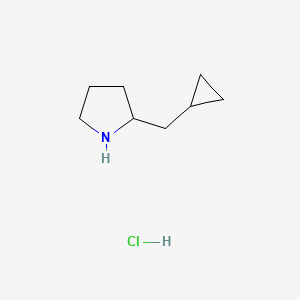![molecular formula C19H21BrN4O3S B2380481 1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione CAS No. 1251584-57-2](/img/structure/B2380481.png)
1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione” is a chemical compound. It is related to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The empirical formula is C10H21N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.29 . It is a liquid with a refractive index of n20/D 1.508 .Scientific Research Applications
Organic Chemistry and Crystal Engineering
The synthesis and characterization of piperazine derivatives, including those similar to the compound of interest, have been extensively studied. For example, Weatherhead-Kloster et al. (2005) synthesized a related 1,4-piperazine-2,5-dione compound, exploring its crystallization and polymorphic forms, highlighting the significance of hydrogen-bonding networks in determining the structural properties of such compounds. This study underlines the potential of piperazine derivatives in organic crystal engineering and the development of materials with tailored properties (Weatherhead-Kloster et al., 2005).
Pharmacological Research
Piperazine derivatives are notable for their diverse pharmacological activities. Saab et al. (2013) investigated piperazine and triphenyl derivatives for their antiproliferative effects and erythroid differentiation potential against human chronic myelogenous leukemia, illustrating the therapeutic promise of piperazine compounds in oncology (Saab et al., 2013). Additionally, compounds featuring piperazine units have been explored for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications, as discussed by Brito et al. (2018), highlighting the broad therapeutic applications of piperazine derivatives in treating various central nervous system disorders (Brito et al., 2018).
Marine-Derived Natural Products
The exploration of marine-derived natural products has led to the discovery of unique piperazine derivatives with potential biological activities. Wang et al. (2013) isolated new diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp., some of which exhibited antiviral activity against the influenza A (H1N1) virus, showcasing the potential of piperazine derivatives in antiviral research (Wang et al., 2013).
Luminescent Materials
Piperazine derivatives have also found applications in the development of luminescent materials. Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds exhibiting fluorescence properties that can be influenced by pH, demonstrating their utility as fluorescent probes in biological and chemical sensing applications (Gan et al., 2003).
Safety and Hazards
properties
IUPAC Name |
8-(azepan-1-ylsulfonyl)-2-[(3-bromophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c20-16-8-5-7-15(13-16)14-24-19(25)23-12-6-9-17(18(23)21-24)28(26,27)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHNFPIPBRBONA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
